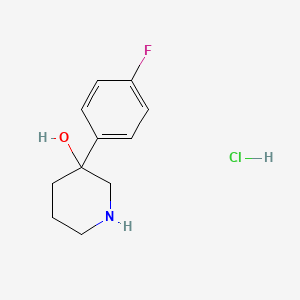

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride

描述

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is a piperidine derivative featuring a hydroxyl group and a 4-fluorophenyl substituent at the 3-position of the piperidine ring, along with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its structural resemblance to psychoactive agents, such as selective serotonin reuptake inhibitors (SSRIs) like paroxetine .

属性

IUPAC Name |

3-(4-fluorophenyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSOJVWSNFKMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702084 | |

| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173447-91-1 | |

| Record name | 3-(4-Fluorophenyl)piperidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This method uses a palladium or platinum catalyst under hydrogen gas to achieve the reduction step efficiently .

化学反应分析

Types of Reactions

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to remove the hydroxyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as iodosylbenzene or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

Reduction: Formation of 4-fluorophenylpiperidine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a piperidine ring with a hydroxyl group at the 3-position and a fluorophenyl group at the 4-position. The hydrochloride form enhances its solubility, making it suitable for various biological studies.

Neurological Disorders

Research indicates that 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride may interact with neurotransmitter systems, showing potential in treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests it could act as a selective serotonin reuptake inhibitor (SSRI) or modulate dopaminergic pathways.

Table 1: Potential Neurological Applications

| Disorder | Mechanism of Action | References |

|---|---|---|

| Depression | SSRI-like activity | |

| Anxiety | Modulation of serotonin receptors | |

| Schizophrenia | Dopamine receptor interaction |

Synthesis of Antidepressants

The compound serves as an intermediate in synthesizing other pharmaceuticals, notably paroxetine, an established antidepressant. The synthesis involves converting this compound into N-protected derivatives that can be further modified to yield active pharmaceutical ingredients (APIs) with enhanced therapeutic profiles.

Table 2: Synthesis Pathway for Paroxetine

| Step | Reaction Type | Outcome |

|---|---|---|

| Step 1 | N-protection | ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol |

| Step 2 | Reduction | Paroxetine or its pharmaceutically acceptable salts |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Study on Anxiety Models : In animal models, this compound demonstrated anxiolytic effects comparable to traditional anxiolytics, suggesting its potential use in clinical settings for anxiety disorders.

- Antidepressant Activity : A recent study highlighted its efficacy in reducing depressive behaviors in rodent models, supporting its role as a candidate for developing new antidepressants .

作用机制

The mechanism of action of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variations

4-(4-Fluorophenyl)piperidine Hydrochloride (CAS 6716-98-9)

- Structural Features : Lacks the hydroxyl group at position 3; fluorophenyl group at position 3.

- Similarity Score : 0.85 .

4-(4-Fluorophenyl)piperidin-4-ol Hydrochloride (CAS 3929-30-4)

- Structural Features : Hydroxyl group at position 4 instead of 3.

- Key Differences : Altered spatial orientation may affect receptor interactions. For example, hydroxyl positioning influences steric hindrance in binding pockets .

- Similarity Score : 0.83 .

3-[(4-Fluorophenyl)carbonyl]piperidine Hydrochloride (CAS 118412-66-1)

Pharmacologically Relevant Analogues

Paroxetine Hydrochloride Hemihydrate (CAS 110429-35-1)

- Structural Features : Contains a benzodioxol group and hydroxymethyl substituent in a (3S,4R) configuration.

- Key Differences : The benzodioxol group in paroxetine is critical for SSRI activity. In contrast, 3-(4-fluorophenyl)piperidin-3-ol lacks this moiety, suggesting divergent therapeutic applications .

- Stereochemical Impact : Paroxetine’s (3S,4R) configuration is essential for binding to serotonin transporters, highlighting the importance of stereochemistry in biological activity .

JHW 007 Hydrochloride (CAS 202645-74-7)

Fluorinated Piperidine Derivatives

3-Fluoropiperidin-4-ol Hydrochloride (CAS 1356339-27-9)

- Structural Features : Fluorine at position 3 and hydroxyl at position 4.

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 1213160-13-4)

- Structural Features: Amino alcohol backbone with 4-fluorophenyl group.

- Key Differences: The amino group introduces additional hydrogen-bonding and ionic interactions, which may improve binding affinity but increase susceptibility to metabolic oxidation .

Research Implications

- Solubility and Bioavailability: Hydroxyl and fluorophenyl positions critically influence solubility. For instance, 3-OH in the main compound may improve aqueous solubility compared to non-hydroxylated analogues like 4-(4-fluorophenyl)piperidine HCl .

- Receptor Binding: Structural variations (e.g., benzodioxol in paroxetine) dictate pharmacological profiles.

- Stereochemistry : The (3S,4R) configuration in paroxetine underscores the need for stereochemical analysis in analogues to optimize activity .

生物活性

3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is a compound with significant potential in medicinal chemistry, particularly for neurological and psychiatric disorders. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a hydroxyl group at the 3-position and a fluorophenyl group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The presence of the hydroxyl and fluorine substituents allows for nucleophilic substitutions and electrophilic additions, which can influence receptor binding and activity.

Interaction with Receptors

Research indicates that this compound exhibits binding affinity to various receptors involved in neurotransmission, particularly those associated with serotonin and dopamine pathways. This suggests its potential as a therapeutic agent in treating conditions like depression and anxiety.

Biological Activity Overview

The compound has shown promising results in various biological assays:

- Antidepressant Activity : In preclinical studies, it demonstrated effects similar to established antidepressants by modulating serotonin levels.

- Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antimicrobial Properties : Some studies suggest antibacterial activity against specific strains, indicating broader therapeutic potential beyond neurological applications .

Comparative Analysis with Similar Compounds

A comparative table illustrates how this compound stands against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Fluorophenyl)piperidin-3-ol | Piperidine ring with fluorophenyl at 1-position | Potentially different receptor activity |

| 4-(3-fluorophenyl)-piperidine hydrochloride | Fluorophenyl at 4-position | Varying pharmacokinetics |

| N-(4-fluorophenyl)propanamide | Amide functional group | Different mechanism of action |

| 1-(3-hydroxyphenyl)piperidine | Hydroxyl group at 1-position | Distinct biological activity |

This table highlights the varying affinities for neurotransmitter receptors among these compounds, underscoring the unique pharmacological profile of this compound .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective properties of this compound. It was administered to neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Antimicrobial Activity Assessment

Another study explored the antimicrobial efficacy of this compound against various bacterial strains. The results showed that it inhibited the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent .

常见问题

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using UV detection (e.g., 206 nm), ensuring ≥98% purity as per analytical standards .

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and detect solvent residues (e.g., acetone at 0.2% in ¹H NMR) .

- LC/MS: Verify molecular weight via [M+H]+ ion peaks (e.g., 312.4 amu for related piperidine derivatives) .

- Melting Point Analysis: Validate consistency with literature (e.g., 175–177°C for structurally similar compounds) .

Q. What safety protocols are critical during the handling and storage of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage Conditions: Protect from heat, light, and moisture; store in sealed containers at ≤20°C .

- Waste Disposal: Segregate waste and collaborate with certified hazardous waste management services to mitigate environmental risks .

Q. How can researchers design a scalable synthesis route for this compound while minimizing impurities?

Methodological Answer:

- Stepwise Optimization: Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, temperature, catalyst) and reduce trial-and-error approaches .

- Intermediate Purification: Employ column chromatography or recrystallization after key steps (e.g., piperidine ring formation) .

- In-Process Controls (IPC): Monitor reaction progress via TLC or inline spectroscopy to halt reactions at optimal conversion .

Advanced Research Questions

Q. How can computational modeling enhance the prediction of reaction pathways for synthesizing fluorinated piperidine derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for fluorophenyl group incorporation .

- Reaction Path Search Algorithms: Apply tools like GRRM or AFIR to explore potential intermediates and side products .

- Machine Learning (ML): Train models on existing reaction databases to predict optimal conditions (e.g., solvent polarity, base strength) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for stereoisomers of this compound?

Methodological Answer:

- 2D NMR Techniques: Utilize COSY, NOESY, or HSQC to assign stereochemistry and resolve overlapping peaks .

- X-ray Crystallography: Confirm absolute configuration for crystalline derivatives .

- Comparative Analysis: Cross-reference data with structurally validated analogs (e.g., (3S,4R)-isomers in ) .

Q. How can researchers optimize reaction yields when scaling up from milligram to kilogram batches?

Methodological Answer:

- Process Intensification: Implement flow chemistry to improve heat/mass transfer and reduce side reactions .

- Kinetic Studies: Use microreactors to assess activation energies and optimize temperature gradients .

- Scale-Down Experiments: Simulate large-scale conditions in benchtop reactors to identify critical process parameters (CPPs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。